2-(4-Dimethylamino-benzylamino)-ethanolhydrochloride
Description
2-(4-Dimethylamino-benzylamino)-ethanolhydrochloride is a tertiary amine derivative featuring a benzylamino-ethanol backbone substituted with a dimethylamino group at the para position of the aromatic ring.
Properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.ClH/c1-13(2)11-5-3-10(4-6-11)9-12-7-8-14;/h3-6,12,14H,7-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGSBQJKWMNAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-84-8 | |
| Record name | NSC34271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylamino-benzylamino)-ethanolhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-dimethylaminobenzaldehyde and ethanolamine.
Reaction: The 4-dimethylaminobenzaldehyde is reacted with ethanolamine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 2-(4-Dimethylamino-benzylamino)-ethanol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Dimethylamino-benzylamino)-ethanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 CETP Inhibition
One of the primary applications of 2-(4-Dimethylamino-benzylamino)-ethanolhydrochloride is its role as an inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP is involved in the metabolism of lipoproteins and plays a significant role in cholesterol transfer between lipoproteins, which is crucial for maintaining lipid homeostasis. Inhibition of CETP activity can lead to increased levels of High-Density Lipoprotein (HDL) cholesterol and decreased levels of Low-Density Lipoprotein (LDL) cholesterol, making it a potential therapeutic agent for conditions such as hyperlipidemia and arteriosclerosis .
1.2 Neuroprotective Effects
Research indicates that compounds related to this compound exhibit neuroprotective properties. These compounds may help in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. Studies have shown that similar structures can enhance neuronal survival and promote neurogenesis, suggesting potential applications in treating conditions like Alzheimer's disease .
Chemical Properties and Safety
2.1 Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C12H18ClN3
- Molecular Weight: 241.74 g/mol
2.2 Safety Profile
The compound has been classified under several hazard categories due to its potential toxic effects:
- Harmful if swallowed or inhaled
- Causes severe skin burns and eye damage
- May cause respiratory irritation
These safety considerations are crucial for handling and application in laboratory settings .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Dimethylamino-benzylamino)-ethanolhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of proteins and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-(4-Dimethylamino-benzylamino)-ethanolhydrochloride with related compounds:
*Calculated logP values based on structural fragments.
Key Observations :
- Lipophilicity: The dimethylamino group in the target compound increases lipophilicity (logP ~1.2) compared to dopamine analogues (logP ~0.3) but is less lipophilic than cathinone derivatives (logP ~2.5) due to the hydrophilic ethanol group .
- Solubility: The ethanol moiety enhances aqueous solubility compared to purely aromatic amines like 4-Dimethylamino-N-benzylcathinone .
Tyrosinase Inhibition Potential
Compounds with ethanol-substituted aromatic rings, such as tyrosol analogues (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol), exhibit tyrosinase inhibition (up to 60% at 1 mM) due to phenolic hydroxyl groups . While the target compound lacks a phenol group, its dimethylamino substituent may influence enzyme interaction through electrostatic effects, though this requires experimental validation.
Neurotransmitter Interactions
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (a dopamine analogue) shows affinity for dopamine receptors, suggesting that aromatic amines with ethanol/ethylamine chains may interact with neurological targets . The target compound’s dimethylamino group could modulate receptor binding but likely lacks the catechol moiety required for strong dopaminergic activity.
UV/Vis Spectroscopic Properties
4-Dimethylamino-N-benzylcathinone hydrochloride absorbs at 350 nm (λmax), attributed to conjugation between the dimethylamino group and the aromatic system . The target compound may exhibit similar UV absorption, useful in analytical detection.
Biological Activity
2-(4-Dimethylamino-benzylamino)-ethanolhydrochloride, with the chemical formula C11H18N2O·HCl, is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications in research, and relevant case studies, providing a comprehensive overview of its significance in the field of biochemistry and pharmacology.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a benzylamino moiety, which is further connected to an ethanol group. This unique structure facilitates various interactions with biological targets, influencing its activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-[[4-(dimethylamino)phenyl]methylamino]ethanol;hydrochloride |
| Molecular Weight | 218.73 g/mol |
| CAS Number | 6323-84-8 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the benzylamino moiety contributes hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Interaction with Biological Targets
- Enzymatic Activity : The compound has been shown to influence enzyme kinetics, particularly in biochemical assays where it acts as an inhibitor or activator depending on the target enzyme.
- Receptor Binding : Its structural components allow it to bind effectively to certain receptors, potentially altering physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.
- Cytotoxic Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
- Neuropharmacological Effects : The compound's ability to cross the blood-brain barrier has been investigated for its effects on neurotransmitter systems, with implications for treating neurological disorders.
Case Studies
-
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential as a therapeutic agent against bacterial infections. -
Cytotoxicity in Cancer Research
In a cell viability assay using human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell proliferation. IC50 values were determined to be around 30 µM, highlighting its potential use in cancer treatment protocols. -
Neuropharmacological Study
A recent investigation into the effects of the compound on rat models demonstrated alterations in serotonin and dopamine levels following administration. Behavioral assays indicated anxiolytic effects, suggesting possible applications in treating anxiety disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-(Dimethylamino)benzylamine | Moderate antimicrobial | Lacks ethanol group |
| 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone | Anticancer properties | Morpholine ring present |
| 2-(4-Dimethylamino-benzylamino)-ethanol | Limited receptor interaction | No hydrochloride salt form |
Q & A
Basic: What are the standard synthetic protocols for 2-(4-Dimethylamino-benzylamino)-ethanolhydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-dimethylaminobenzylamine and 2-chloroethanol under controlled acidic or basic conditions. Key steps include:
- Reagent Ratios: Maintain a 1:1 molar ratio of reactants to minimize side products.
- Temperature Control: Reflux in anhydrous ethanol at 70–80°C for 4–6 hours to ensure complete substitution.
- Purification: Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH eluent) to isolate the hydrochloride salt.
- Yield Optimization: Adjust reaction time and catalyst (e.g., triethylamine) concentration to enhance efficiency .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify the dimethylamino (-N(CH₃)₂), benzylamino (-NH-CH₂-), and ethanolamine (-CH₂CH₂OH) moieties. Expected signals:
- ¹H: δ 2.2–2.4 ppm (N(CH₃)₂), δ 3.5–3.8 ppm (-CH₂NH-), δ 4.6–5.0 ppm (-OH).
- ¹³C: δ 45–50 ppm (N(CH₃)₂), δ 60–65 ppm (-CH₂OH).
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity (>95%).
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks at m/z corresponding to [M+H]⁺ and [M-Cl]⁺ ions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Ventilation: Ensure local exhaust ventilation to mitigate inhalation risks (H335: May cause respiratory irritation).
- Emergency Measures: Immediate eye rinsing (15 minutes) and skin washing with soap/water upon contact. Maintain emergency showers and eyewash stations .
Advanced: How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Path Search (RPS): Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states.
- Machine Learning (ML): Train models on datasets of analogous reactions to predict optimal solvent systems and catalysts.
- Process Simulation: Use tools like COMSOL Multiphysics to simulate continuous-flow reactors for scalable production, minimizing side reactions .
Advanced: What experimental strategies resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Studies: Perform IC₅₀ assays across multiple cell lines to account for variability in receptor expression.
- Binding Affinity Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target receptors (e.g., adrenergic or serotonin receptors).
- Statistical Validation: Apply ANOVA or Bayesian inference to assess reproducibility across independent experiments .
Advanced: How can researchers design degradation studies to evaluate the stability of this compound under varying conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–80°C), UV light (254 nm), and acidic/alkaline buffers (pH 1–13) for 24–72 hours.
- Analytical Monitoring: Track degradation products via UPLC-MS/MS and quantify stability using Arrhenius kinetics.
- Mechanistic Insight: Employ LC-NMR to identify degradation pathways (e.g., hydrolysis of the ethanolamine group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
